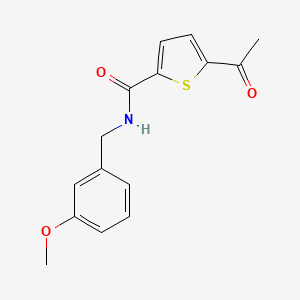
1-Benzyl-4,5-dihydroindol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-4,5-dihydroindol-5-amine is a compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4,5-dihydroindol-5-amine typically involves the condensation of phenylhydrazine with cyclohexanone derivatives under acidic conditions. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid . The reaction is carried out under reflux conditions in methanol, yielding the desired indole derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Benzyl-4,5-dihydroindol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated indole derivatives .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 1-Benzyl-4,5-dihydroindol-5-amine involves its interaction with various molecular targets and pathways. The indole ring can engage in π-π interactions with aromatic amino acids in proteins, influencing their function. Additionally, the compound may act as an agonist or antagonist at specific receptors, modulating cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Indole: The parent compound of the indole family, known for its wide range of biological activities.
Tryptophan: An essential amino acid with an indole ring, involved in protein synthesis and neurotransmitter production.
Serotonin: A neurotransmitter derived from tryptophan, playing a crucial role in mood regulation.
Uniqueness: 1-Benzyl-4,5-dihydroindol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The benzyl group at the nitrogen atom enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with hydrophobic targets .
Eigenschaften
Molekularformel |
C15H16N2 |
|---|---|
Molekulargewicht |
224.30 g/mol |
IUPAC-Name |
1-benzyl-4,5-dihydroindol-5-amine |
InChI |
InChI=1S/C15H16N2/c16-14-6-7-15-13(10-14)8-9-17(15)11-12-4-2-1-3-5-12/h1-9,14H,10-11,16H2 |
InChI-Schlüssel |
RPEFHEQMWFCSCX-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C=CC2=C1C=CN2CC3=CC=CC=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(1-Methylpiperidin-4-yl)methylamino]-3-nitrobenzenesulfonamide](/img/structure/B13879983.png)


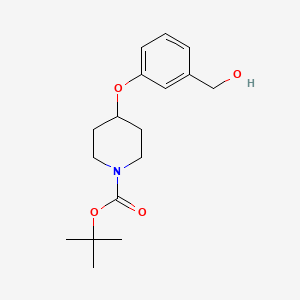
![2-Methyl-5-[[3-(trifluoromethyl)phenyl]carbamoylamino]benzoic acid](/img/structure/B13880007.png)
![N-[3-methoxy-4-(4-propan-2-ylpyridin-3-yl)phenyl]methanesulfonamide](/img/structure/B13880011.png)
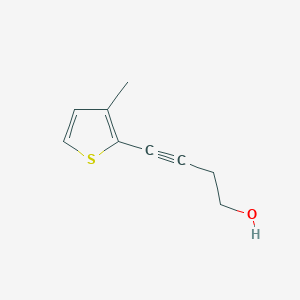
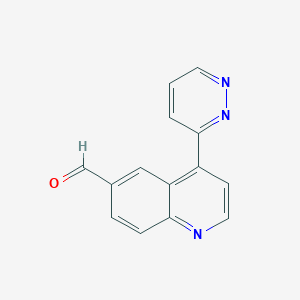
![4-chloro-2-(furan-2-yl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13880071.png)
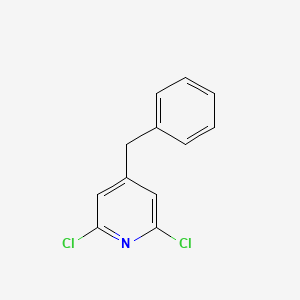
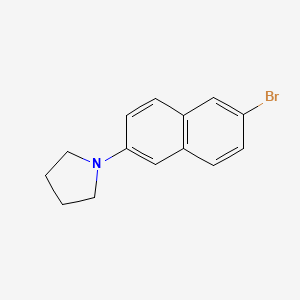
![Ethyl 6-[(2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methylamino]hexanoate](/img/structure/B13880080.png)

